4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Overview
Description
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is a heterocyclic compound with a unique structure that includes a fused isoquinoline ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, such as adrenoceptors
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione . These factors could include the presence of other molecules, the pH of the environment, temperature, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione typically involves cyclization reactions. One common method includes the cyclization of N-(2-alkynyl)aryl benzamides under gold(I)-catalyzed conditions. This method yields the desired isoquinolinedione through a 6-exo-dig cyclization pathway, providing good chemical yields under mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the gold(I)-catalyzed cyclization method suggests its potential for industrial applications. The mild reaction conditions and good yields make it a viable option for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolinediones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar heterocyclic structure and are studied for their biological activities, including anticancer properties.
Medetomidine: This compound, which includes a similar isoquinoline structure, is used as an α2-adrenoceptor agonist in veterinary medicine.
Uniqueness: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
4,4-dimethylisoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVOIDBBCKMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203369 | |
Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5488-36-8 | |
Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5488-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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